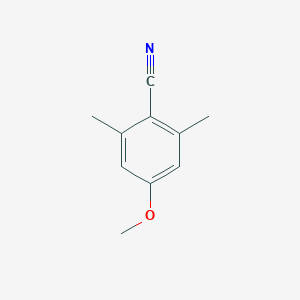![molecular formula C14H9Cl3OS B188813 Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]- CAS No. 112446-18-1](/img/structure/B188813.png)
Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-' is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound is synthesized using a specific method and has been found to have a unique mechanism of action, which has led to its use in many biochemical and physiological experiments.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-' is not fully understood. However, it is believed that this compound interacts with specific receptors in the body, which leads to the activation of various signaling pathways. This activation can result in changes in gene expression, protein synthesis, and other cellular processes.
Efectos Bioquímicos Y Fisiológicos
Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-' has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes, which can lead to changes in cellular metabolism. Additionally, it has been found to have anti-inflammatory properties, which makes it useful in the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-' in lab experiments is its unique mechanism of action. This makes it useful in studying various biological processes. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities.
However, there are also limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity. It has been found to be toxic to certain cell types, which can limit its use in certain experiments. Additionally, the effects of this compound on human health are not fully understood, which can limit its use in clinical research.
Direcciones Futuras
There are many future directions for research on Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-' and its potential applications. One potential direction is to further study its mechanism of action and its effects on various biological processes. Additionally, there is a need to explore the potential therapeutic uses of this compound in the treatment of various diseases.
Conclusion:
Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-' is a chemical compound that has been widely studied for its potential use in various scientific research applications. Its unique mechanism of action and its effects on various biological processes make it useful in studying the effects of different compounds on various cellular processes. While there are limitations to its use in lab experiments, there are many future directions for research on this compound and its potential therapeutic uses.
Métodos De Síntesis
The synthesis of Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-' is done using a multi-step process. The first step involves the reaction of 3,4-dichlorothiophenol with 5-chloro-2-nitroaniline in the presence of a catalyst. This reaction results in the formation of 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-2-nitroethene. The second step involves the reduction of the nitro group to an amine group using a reducing agent. The final step involves the reaction of the amine group with acetyl chloride to form Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-'.
Aplicaciones Científicas De Investigación
Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-' has been used in various scientific research applications. One of the most common applications is in the study of the biochemical and physiological effects of this compound. It has been found to have a unique mechanism of action, which makes it useful in studying the effects of different compounds on various biological processes.
Propiedades
Número CAS |
112446-18-1 |
|---|---|
Nombre del producto |
Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]- |
Fórmula molecular |
C14H9Cl3OS |
Peso molecular |
331.6 g/mol |
Nombre IUPAC |
1-[5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethanone |
InChI |
InChI=1S/C14H9Cl3OS/c1-8(18)11-6-9(15)2-5-14(11)19-10-3-4-12(16)13(17)7-10/h2-7H,1H3 |
Clave InChI |
MTJYPOAPCYLPOC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)SC2=CC(=C(C=C2)Cl)Cl |
SMILES canónico |
CC(=O)C1=C(C=CC(=C1)Cl)SC2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



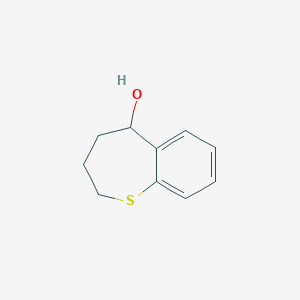
![4-Chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione](/img/structure/B188735.png)
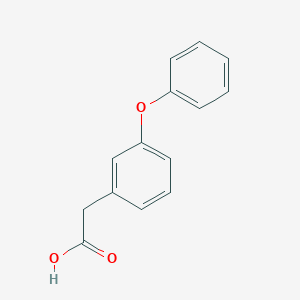
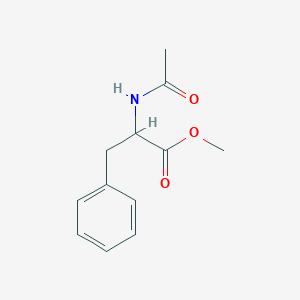
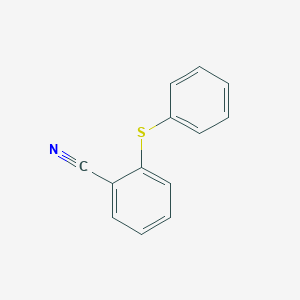
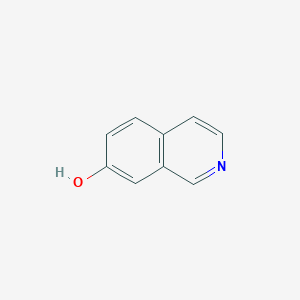

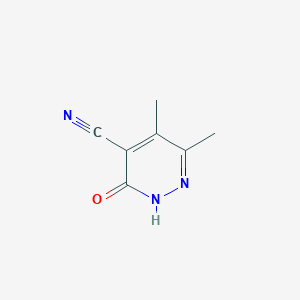
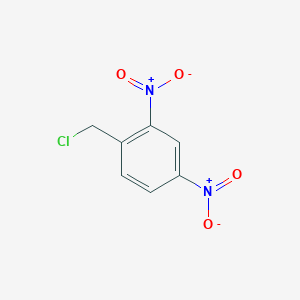
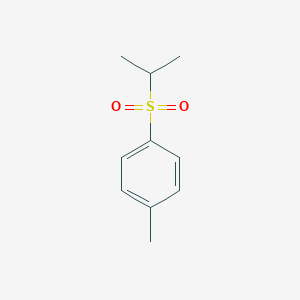
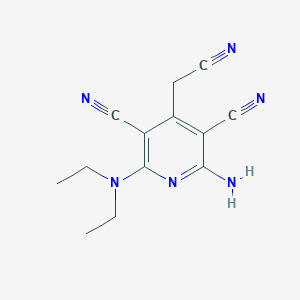
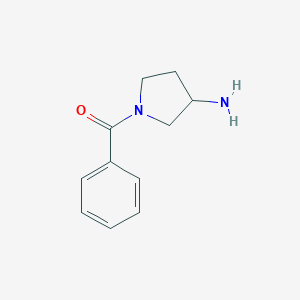
![6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B188752.png)
